molecular formula C8H8O2S B6272817 3-(thiophen-2-yl)but-2-enoic acid CAS No. 825-66-1

3-(thiophen-2-yl)but-2-enoic acid

Cat. No.: B6272817
CAS No.: 825-66-1
M. Wt: 168.2
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Description

3-(thiophen-2-yl)but-2-enoic acid is an organic compound with the molecular formula C8H8O2S It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-yl)but-2-enoic acid can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Another method involves the use of thiophene-2-acetic acid and acetic anhydride under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-2-yl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming butanoic acid derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: 3-(thiophen-2-yl)butanoic acid

    Substitution: Halogenated thiophenes, nitrothiophenes

Scientific Research Applications

3-(thiophen-2-yl)but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(thiophen-2-yl)but-2-enoic acid involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • 3-(thiophen-3-yl)but-2-enoic acid

Uniqueness

3-(thiophen-2-yl)but-2-enoic acid is unique due to the specific positioning of the thiophene ring and the butenoic acid moiety. This configuration imparts distinct chemical and biological properties compared to other thiophene derivatives. For example, the presence of the double bond in the butenoic acid moiety can influence the compound’s reactivity and interaction with biological targets.

Properties

CAS No.

825-66-1

Molecular Formula

C8H8O2S

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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